![molecular formula C24H8N2O4S B14684248 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone CAS No. 31611-29-7](/img/structure/B14684248.png)
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is a complex polycyclic aromatic compound that incorporates sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common method includes the fusion of carbonyl derivatives with elemental sulfur under specific conditions . Another approach involves palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like FeCl3.
Reduction: Electrochemical reduction can be employed to study its redox properties.
Substitution: It can undergo substitution reactions, particularly involving its nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents include elemental sulfur, palladium catalysts, and oxidizing agents like FeCl3 . Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone has several scientific research applications:
Chemistry: It is used in the study of polycyclic aromatic hydrocarbons and their electronic properties.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone exerts its effects involves its interaction with molecular targets through its polycyclic aromatic structure. This interaction can influence electronic properties and reactivity, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Thia-5,7-diazacyclopenta[cd]phenalene: Similar in structure but differs in the arrangement of sulfur and nitrogen atoms.
Benzodithiophene fused cyclopentannulated aromatics: Share similar electronic properties but have different structural frameworks.
Uniqueness
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is unique due to its specific arrangement of sulfur and nitrogen atoms within a polycyclic aromatic framework. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific scientific and industrial applications .
Properties
CAS No. |
31611-29-7 |
|---|---|
Molecular Formula |
C24H8N2O4S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
15-thia-10,20-diazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C24H8N2O4S/c27-21-9-3-1-7-8-2-4-10-16-12(24(30)26-22(10)28)6-14-20(18(8)16)19-13(31-14)5-11(23(29)25-21)15(9)17(7)19/h1-6H,(H,25,27,29)(H,26,28,30) |
InChI Key |
DOBOULGDHQSLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C5C3=C1C6=C7C5=C(S4)C=C8C7=C(C=C6)C(=O)NC8=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


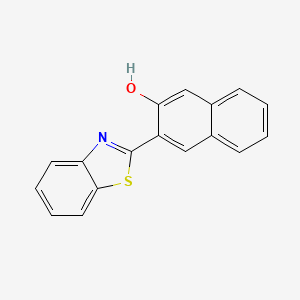
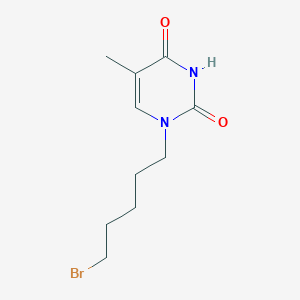
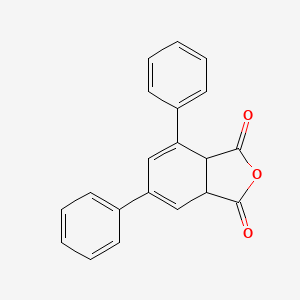
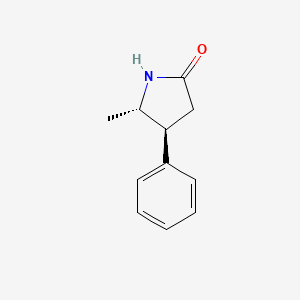

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
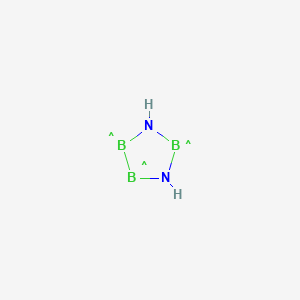

![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)

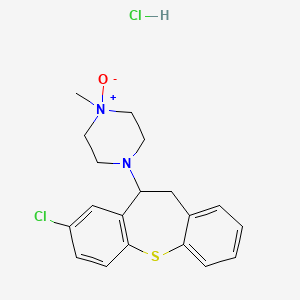
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
